![molecular formula C18H28N2O3 B6325274 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine CAS No. 501673-54-7](/img/structure/B6325274.png)
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine
Descripción general
Descripción
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine is an organic compound with the molecular formula C18H28N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of the piperidine ring and an ethoxyphenyl group attached to the amino group. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine can be synthesized through a multi-step process. One common method involves the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized from starting materials such as 1-bromo-4-nitrobenzene and 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate.
Introduction of the Boc protecting group: The amino group of the piperidine ring is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the ethoxyphenyl group: The ethoxyphenyl group is introduced through a nucleophilic substitution reaction using 4-ethoxyaniline as the nucleophile.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or continuous flow reactors: These reactors allow for precise control of reaction parameters such as temperature, pressure, and reaction time.
Purification techniques: Techniques such as recrystallization, chromatography, and distillation are used to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted derivatives with different functional groups attached to the ethoxyphenyl group.
Aplicaciones Científicas De Investigación
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: It is used in the development of novel materials with specific properties, such as polymers and coatings.
Biological Research: The compound is used in the study of biological pathways and mechanisms, particularly those involving piperidine derivatives.
Chemical Synthesis: It serves as a building block in the synthesis of complex organic molecules, including natural products and bioactive compounds.
Mecanismo De Acción
The mechanism of action of 1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine involves its interaction with specific molecular targets and pathways. The Boc protecting group provides stability to the compound, allowing it to undergo various chemical reactions without degradation. The ethoxyphenyl group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins. The piperidine ring serves as a scaffold for binding to specific receptors and enzymes, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
1-Boc-4-[(4-ethoxyphenyl)amino]-piperidine can be compared with other similar compounds, such as:
1-Boc-4-aminopiperidine: This compound lacks the ethoxyphenyl group, making it less lipophilic and potentially less effective in certain applications.
4-ethoxyphenylpiperidine: This compound lacks the Boc protecting group, making it more susceptible to degradation during chemical reactions.
1-Boc-4-(4-methoxyphenyl)amino-piperidine: This compound has a methoxy group instead of an ethoxy group, which may alter its chemical and biological properties.
The uniqueness of this compound lies in its combination of the Boc protecting group and the ethoxyphenyl group, providing stability and enhanced lipophilicity, respectively. This makes it a valuable intermediate in various chemical and biological applications.
Propiedades
IUPAC Name |
tert-butyl 4-(4-ethoxyanilino)piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-5-22-16-8-6-14(7-9-16)19-15-10-12-20(13-11-15)17(21)23-18(2,3)4/h6-9,15,19H,5,10-13H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQRRYURNCWSHJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2CCN(CC2)C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
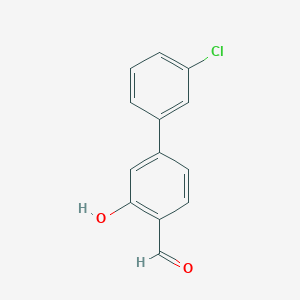
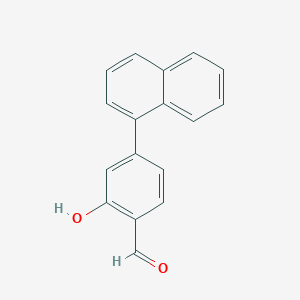
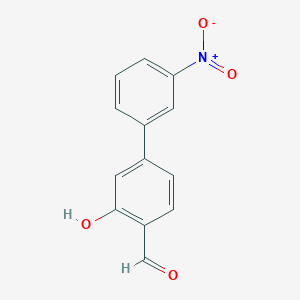

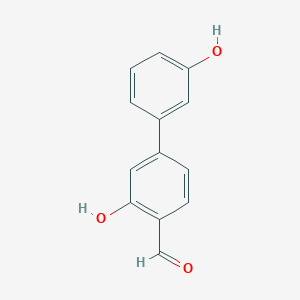


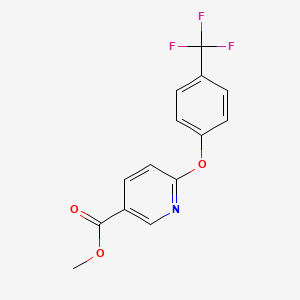
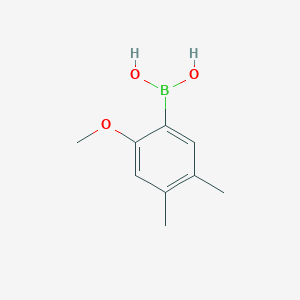
![tert-Butyl 2-benzhydryl-5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B6325254.png)
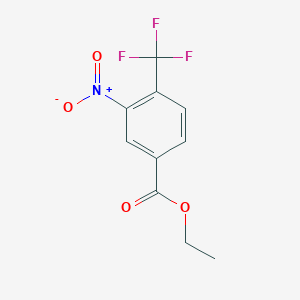
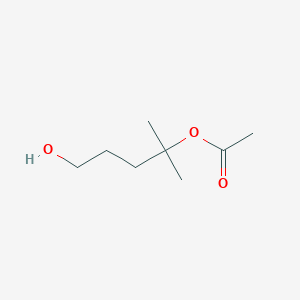
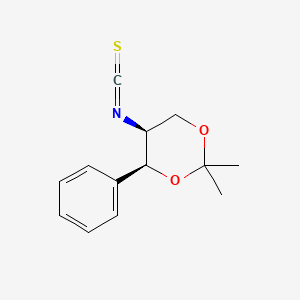
![3,3-Bis({[(tert-butyldimethylsilyl)oxy]methyl})cyclobutan-1-amine](/img/structure/B6325282.png)
